molecular formula C9H7F3N2 B13035388 (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

Katalognummer: B13035388
Molekulargewicht: 200.16 g/mol
InChI-Schlüssel: IPDNHENKSYKJGA-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is an organic compound that features a trifluorophenyl group attached to a propanenitrile backbone with an amino group at the third carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a suitable nitrile source.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Used in the development of advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance the compound’s binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-Amino-3-phenylpropanenitrile: Lacks the trifluoromethyl groups, which may result in different chemical and biological properties.

    (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of the trifluorophenyl group in (3R)-3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets.

Eigenschaften

Molekularformel

C9H7F3N2

Molekulargewicht

200.16 g/mol

IUPAC-Name

(3R)-3-amino-3-(2,3,4-trifluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2/t7-/m1/s1

InChI-Schlüssel

IPDNHENKSYKJGA-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1[C@@H](CC#N)N)F)F)F

Kanonische SMILES

C1=CC(=C(C(=C1C(CC#N)N)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.